molecular formula C14H19BrN2O2S B4842879 4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide

4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B4842879
M. Wt: 359.28 g/mol
InChI Key: HYUVCMNLMSKHPZ-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and materials science. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a pyrrolidinone moiety attached to the thiophene ring.

Properties

IUPAC Name

4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2S/c1-2-11-10(15)9-12(20-11)14(19)16-6-4-8-17-7-3-5-13(17)18/h9H,2-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUVCMNLMSKHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NCCCN2CCCC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide typically involves multiple steps, including bromination, lithiation, and amide formation. One common synthetic route starts with the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by lithiation reactions to introduce the ethyl group and the pyrrolidinone moiety. The final step involves the formation of the carboxamide group through a reaction with an appropriate amine .

Chemical Reactions Analysis

4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide

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